butyl 4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}benzoate
Overview
Description
Butyl 4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}benzoate is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has a furan ring, which is a five-membered aromatic ring with one oxygen atom, contributing to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with butyl 4-bromobenzoate in the presence of a base, followed by the addition of (2E)-3-(furan-2-yl)prop-2-enoyl chloride . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}benzoate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various furan derivatives, such as furan-2,3-dione and dihydrofuran derivatives .
Scientific Research Applications
Butyl 4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of butyl 4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}benzoate involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, leading to various biological effects . The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A simpler furan derivative used in various chemical reactions.
5-Hydroxymethylfurfural: A bio-based furan derivative with applications in renewable energy.
2,5-Diformylfuran: Another furan derivative used in the synthesis of polymers and other materials.
Uniqueness
Butyl 4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}benzoate is unique due to its specific structure, which combines a furan ring with a benzoate ester and an amide linkage. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
butyl 4-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-2-3-12-23-18(21)14-6-8-15(9-7-14)19-17(20)11-10-16-5-4-13-22-16/h4-11,13H,2-3,12H2,1H3,(H,19,20)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVONYIVSLMHBBS-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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